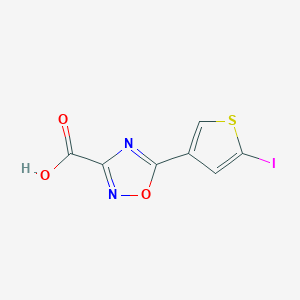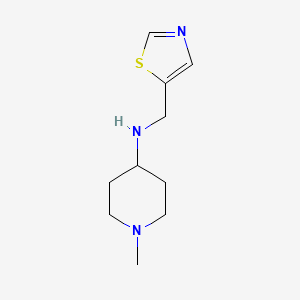
9-Fluoro-4H-quinolizin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family. These compounds are characterized by a bridgehead nitrogen atom and exhibit unique physicochemical properties, such as polar zwitterionic character and low log P value. They are known for their broad spectrum of bioactivities, including selective activation of M1 muscarinic receptor, inhibition of HIV integrase, and phosphoinositide-3-kinase (PI3K), as well as anti-ulcerative and anti-allergic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 9-Fluoro-4H-quinolizin-4-one involves the use of carbon dioxide as a C1 precursor in a one-pot multicomponent approach via orthogonal tandem catalysis. This method employs silver oxide in conjunction with cesium carbonate to promote a multicomponent tandem reaction forming two new carbon-carbon bonds and one new carbon-nitrogen bond. This approach features a broad substrate scope, mild reaction conditions, and cost-effective catalysts .
Another method involves a tandem Horner–Wadsworth–Emmons olefination/cyclisation approach. This route enables the effective synthesis of 2-substituted 4H-quinolizin-4-ones and proceeds in good to excellent yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Analyse Chemischer Reaktionen
Types of Reactions
9-Fluoro-4H-quinolizin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinolizinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolizinones and quinolizidines, which exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
9-Fluoro-4H-quinolizin-4-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor activation.
Wirkmechanismus
The mechanism of action of 9-Fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets and pathways. For example, it selectively activates the M1 muscarinic receptor, inhibits HIV integrase, and phosphoinositide-3-kinase (PI3K). These interactions result in various biological effects, such as anti-ulcerative and anti-allergic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4H-quinolizin-4-one: This compound shares a similar quinolizinone scaffold and exhibits similar biological activities.
4H-Quinolizin-4-one: The parent compound of the quinolizinone family, known for its broad spectrum of bioactivities.
Uniqueness
9-Fluoro-4H-quinolizin-4-one is unique due to the presence of a fluorine atom at the 9th position, which enhances its biological activity and physicochemical properties. This fluorine substitution can significantly impact the compound’s interaction with biological targets, making it a valuable compound for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C9H6FNO |
|---|---|
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
9-fluoroquinolizin-4-one |
InChI |
InChI=1S/C9H6FNO/c10-7-3-2-6-11-8(7)4-1-5-9(11)12/h1-6H |
InChI-Schlüssel |
JIGACOXHCAVPFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N2C=CC=C(C2=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





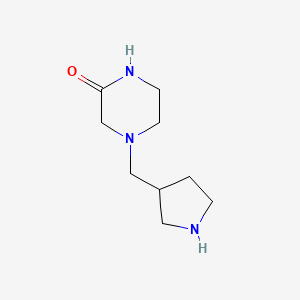
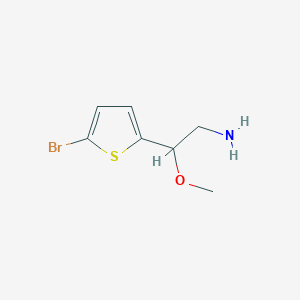
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
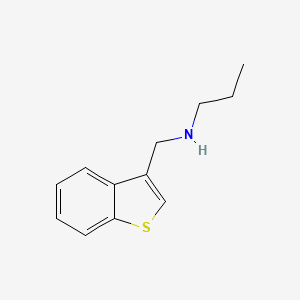
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)

